1-(2-FLUOROPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
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Overview
Description
1-(2-Fluorophenyl)-6,6-Dimethyl-2-Phenyl-4,5,6,7-Tetrahydro-1H-Indol-4-One is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-6,6-Dimethyl-2-Phenyl-4,5,6,7-Tetrahydro-1H-Indol-4-One involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a fluorophenyl-substituted precursor, the reaction can be carried out in the presence of a catalyst such as platinum carbon, followed by purification steps involving recrystallization and vacuum drying . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-6,6-Dimethyl-2-Phenyl-4,5,6,7-Tetrahydro-1H-Indol-4-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-6,6-Dimethyl-2-Phenyl-4,5,6,7-Tetrahydro-1H-Indol-4-One has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-6,6-Dimethyl-2-Phenyl-4,5,6,7-Tetrahydro-1H-Indol-4-One involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-6,6-Dimethyl-2-Phenyl-4,5,6,7-Tetrahydro-1H-Indol-4-One can be compared with other indole derivatives such as:
1-(2-Fluorophenyl)piperazine: Similar in structure but with different biological activities and applications.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the synthetic applications of the target compound.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown antiviral activity, highlighting the diverse potential of indole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c1-22(2)13-20-16(21(25)14-22)12-19(15-8-4-3-5-9-15)24(20)18-11-7-6-10-17(18)23/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSRVYBCPUTNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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